molecular formula C13H18ClN3 B12224086 N-benzyl-1-isopropyl-1H-pyrazol-5-amine

N-benzyl-1-isopropyl-1H-pyrazol-5-amine

Cat. No.: B12224086
M. Wt: 251.75 g/mol
InChI Key: CWPZPHLIJGNVEP-UHFFFAOYSA-N
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Description

N-benzyl-1-isopropyl-1H-pyrazol-5-amine is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound features a benzyl group attached to the nitrogen atom at position 1, an isopropyl group at position 1, and an amine group at position 5 of the pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-1-isopropyl-1H-pyrazol-5-amine typically involves the condensation of appropriate precursors. One common method involves the reaction of 1-benzyl-1H-pyrazol-5-amine with isopropyl halides under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-1-isopropyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amine group at position 5 can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of N-benzyl-1-isopropyl-1H-pyrazol-5-one.

    Reduction: Formation of this compound derivatives.

    Substitution: Formation of N-substituted derivatives depending on the electrophile used.

Scientific Research Applications

N-benzyl-1-isopropyl-1H-pyrazol-5-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its structural similarity to bioactive pyrazoles.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-benzyl-1-isopropyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-benzyl-1H-pyrazol-5-amine: Lacks the isopropyl group, which may affect its reactivity and biological activity.

    1-isopropyl-1H-pyrazol-5-amine: Lacks the benzyl group, which may influence its solubility and interaction with molecular targets.

    N-benzyl-1H-pyrazol-5-amine: Similar structure but without the isopropyl group, leading to different chemical and biological properties.

Uniqueness

N-benzyl-1-isopropyl-1H-pyrazol-5-amine is unique due to the presence of both benzyl and isopropyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of substituents makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H18ClN3

Molecular Weight

251.75 g/mol

IUPAC Name

N-benzyl-2-propan-2-ylpyrazol-3-amine;hydrochloride

InChI

InChI=1S/C13H17N3.ClH/c1-11(2)16-13(8-9-15-16)14-10-12-6-4-3-5-7-12;/h3-9,11,14H,10H2,1-2H3;1H

InChI Key

CWPZPHLIJGNVEP-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=CC=N1)NCC2=CC=CC=C2.Cl

Origin of Product

United States

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